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Compound of Interest

Compound Name: Amlodipine Maleate

Cat. No.: B1667248

An objective comparison of the performance and bioequivalence of various amlodipine
maleate formulations, supported by experimental data, to inform researchers, scientists, and
drug development professionals.

This guide provides a comprehensive statistical analysis of the efficacy of different amlodipine
maleate formulations. By summarizing quantitative data from multiple studies, detailing
experimental methodologies, and visualizing workflows, this document aims to be a valuable
resource for professionals in the field of pharmaceutical sciences. The focus is on
bioequivalence, dissolution profiles, and clinical efficacy, offering a comparative look at both
generic and branded amlodipine products.

Comparative Bioequivalence and Pharmacokinetic
Parameters

Bioequivalence studies are fundamental in assessing the interchangeability of generic and
innovator drug products. Several studies have demonstrated the bioequivalence of different
amlodipine formulations, including comparisons between amlodipine maleate and amlodipine
besylate, as well as between various generic and branded tablets. The key pharmacokinetic
parameters evaluated are the maximum plasma concentration (Cmax), the time to reach
maximum plasma concentration (Tmax), and the area under the plasma concentration-time
curve (AUC).

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1667248?utm_src=pdf-interest
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/product/b1667248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

A study comparing a generic amlodipine tablet with a reference product in healthy male
volunteers showed that the 90% confidence intervals for the ratios of Cmax and AUC(0-infinity)
were within the generally accepted range of 80%-125%, confirming their bioequivalence.[1]
Similarly, a bioequivalence study between amlodipine maleate and amlodipine besylate
tablets in healthy volunteers found no statistically significant differences in Cmax, AUC(t), and
AUC(inf) values, suggesting that the two salts can be used interchangeably in clinical practice.
[2] Another study also concluded that a newly developed generic product is bioequivalent to the
brand product Exforge HCT®, with the 90% confidence intervals for Cmax and AUC for
amlodipine falling well within the FDA's acceptable ranges.[3]

The following table summarizes the pharmacokinetic data from various comparative studies on
amlodipine formulations.

AUC(0-infinity)

Formulation Cmax (pg/mL Bioequivalenc
. Tmax (h) (pg-h/mL or
Comparison or ng/mL) e Outcome
ng-h/mL)
Test vs. Test: 5.6 Bioequivalent
Test: 6,183.7; ) Test: 267,231.0;
Reference (median); (90% Cl for
o Reference: Reference:
Amlodipine Reference: 6.1 Cmax and AUC
5,366.7 , 266,061.7 o
Besylate[1] (median) within 80-125%)
Amlodipine o o o
No statistically No statistically No statistically
Maleate vs. i S i o
o significant significant significant Bioequivalent
Amlodipine ) . )
difference difference difference
Besylate[2]
Test vs. Test: 95.23
Test: 1.99 ng/mL;
Reference Test: 8.3; ng-hr/mL; ) )
. Reference: 1.92 Bioequivalent
Amlodipine 5mg i Reference: 7.9 Reference: 89.31
ng/m
Tablet ng-hr/mL
Fasting vs. Fed Fasting: 3.881 Fasting: 6 ] ) )
) Bioequivalent in
State (Test ng/mL; Fed: (median); Fed: 6 -
) ) both states
Formulation) 3.312 ng/mL (median)
Fasting vs. Fed Fasting: 4.042 Fasting: 6 ] ] )
) Bioequivalent in
State (Reference  ng/mL,; Fed: (median); Fed: 5 -
) ) both states
Formulation) 3.392 ng/mL (median)
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In Vitro Dissolution Profile Comparison

Dissolution testing is a critical quality control parameter that can serve as a surrogate for in vivo
bioequivalence studies for certain classes of drugs. Amlodipine is classified as a Class | drug
by the WHO, signifying high solubility and high permeability. Studies comparing the dissolution
profiles of different brands of amlodipine tablets have shown varied results.

One study found that four out of eight brands tested released 75% of the labeled amount of
amlodipine within 45 minutes, meeting the general requirement for conventional tablets.
Another comparative study of four different brands of amlodipine tablets found that the drug
release ranged from 94% to 99% within 30 minutes. Furthermore, a study evaluating generic
and reference amlodipine tablets in three different pH media (1.2, 4.5, and 6.8) demonstrated in
vitro bioequivalence based on similarity factors (f2), dissolution efficiency, and mean dissolution

time.

The table below presents a summary of dissolution data from a comparative study of
amlodipine tablet brands.

Disintegration Time % Drug Release at
Brand % Drug Content

(min) 30 min
Al - 5.0
A2 97.5% - 94%
A3 99.5% - 99%
Ad - 3.0

Clinical Efficacy and Tolerability

Beyond bioequivalence and dissolution, the clinical efficacy in treating conditions like
hypertension is the ultimate measure of a drug's performance. A double-blind, randomized,
crossover study compared the efficacy and safety of three different brands of amlodipine
(Amlodipine, Amlopress, and Norvasc) in patients with hypertension. The study found no
statistical difference in the reduction of systolic and diastolic blood pressure among the three
brands. The most commonly reported adverse effects were headache, malaise, and weakness,
with the generic amlodipine having the most adverse events, although they were mild.
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A Phase lll clinical trial comparing amlodipine maleate with amlodipine besylate in Korean
patients with mild to moderate hypertension concluded that the efficacy and tolerability of
amlodipine maleate were similar to those of amlodipine besylate.

Experimental Protocols
Bioequivalence Study Protocol

A typical bioequivalence study for amlodipine formulations follows a randomized, two-period,
crossover design.

Subject Recruitment: Healthy adult volunteers are screened and enrolled after providing
informed consent.

o Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g.,
Test formulation followed by Reference formulation, or vice versa).

e Dosing: A single oral dose of the assigned amlodipine formulation is administered after an
overnight fast.

o Washout Period: A washout period of at least two weeks separates the two treatment periods
to ensure complete elimination of the drug from the body.

e Blood Sampling: Serial blood samples are collected at predefined time points over a period
of up to 144 hours post-dose.

e Plasma Analysis: Plasma concentrations of amlodipine are determined using a validated
analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS).

o Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key
pharmacokinetic parameters (Cmax, Tmax, AUC).

 Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means
(Test/Reference) for Cmax and AUC are calculated to assess bioequivalence.

Dissolution Profile Analysis Protocol
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o Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is
used.

o Dissolution Media: The dissolution of amlodipine tablets is typically tested in multiple media
with different pH values, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.

e Procedure:

o The dissolution medium (e.g., 900 mL) is maintained at a constant temperature of 37 £ 0.5
°C.

o The paddle speed is set to a specified rate (e.g., 100 rpm).
o Asingle tablet is placed in each dissolution vessel.

o Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5,
10, 15, 20, 25, 30, 45, and 60 minutes).

e Analysis: The concentration of dissolved amlodipine in the samples is determined using a
suitable analytical method, such as UV spectrophotometry or High-Performance Liquid
Chromatography (HPLC).

o Data Comparison: The dissolution profiles of the different formulations are compared using
model-independent methods, such as the similarity factor (f2). An f2 value between 50 and
100 indicates similarity between the two dissolution profiles.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical workflows for a
bioequivalence study and a dissolution comparison study.

Sampling and Analysis

T e e
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A typical workflow for a randomized, crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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